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Compound of Interest

Compound Name: 3-[(Azetidin-3-yloxy)methyl]phenol

Cat. No.: B13321664

Get Quote

Strategic Scaffold for Physicochemical Optimization in
Drug Discovery
Executive Summary
3-[(Azetidin-3-yloxy)methyl]phenol (CAS: Variable based on salt/protection status)

represents a high-value pharmacophore building block in modern medicinal chemistry. It

combines a phenolic H-bond donor with a conformationally restricted azetidine ring, linked via a

metabolically stable benzylic ether.

This guide addresses the critical need for "sp3-rich" fragments that lower lipophilicity (LogD)

without sacrificing ligand efficiency. Unlike traditional piperidine or pyrrolidine scaffolds, the

azetidine ether motif offers a unique vector for exploring solvent-exposed pockets or

constructing rigid linkers for PROTACs and bifunctional ligands.

Chemical Architecture & Design Logic
The "Azetidine Advantage"
The incorporation of the azetidine ring is a deliberate design choice to modulate

physicochemical properties:
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Lipophilicity Modulation: The high ionization potential of the azetidine nitrogen (pKa ~10-11)

ensures protonation at physiological pH, improving aqueous solubility compared to

carbocyclic analogs.

Metabolic Stability: The strained four-membered ring is surprisingly resistant to oxidative

metabolism (P450) compared to the labile positions in pyrrolidines or piperidines.

Vector Geometry: The 3-position ether linkage creates a "bent" geometry, projecting the

phenolic warhead into specific sub-pockets (e.g., allosteric sites in GPCRs like A2A or

mGluR4).

Structural Breakdown
Component Functionality Design Consideration

Phenol Ring H-Bond Donor/Acceptor

Critical for anchoring to

residues (e.g., Tyr, Ser, His) in

the binding pocket.

Benzylic Ether Linker

Provides rotational freedom

while maintaining a distance of

~3.5 Å between the ring

systems. More stable than

esters or amides in plasma.

Azetidine Ring Solubilizing Group

Reduces LogP; provides a

handle (NH) for further

diversification (e.g.,

urea/amide formation).

Synthesis Protocols
Caution: All reactions must be performed in a fume hood. Azetidine precursors are potential

alkylating agents.

Retrosynthetic Analysis
The most reliable routes to 3-[(Azetidin-3-yloxy)methyl]phenol involve constructing the ether

linkage between the azetidine-3-ol core and a protected benzyl electrophile. Direct alkylation of
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unprotected phenol is chemoselective challenging; therefore, orthogonal protection is required.

Method A: Mitsunobu Coupling (High Precision)
This method is preferred for small-scale, high-purity synthesis to avoid racemization or

elimination side products.

Reagents:

Nucleophile:N-Boc-3-hydroxyazetidine

Electrophile: 3-(Hydroxymethyl)phenol (Phenolic -OH protected as TBS ether)

Catalyst: DIAD (Diisopropyl azodicarboxylate) / PPh3

Protocol:

Preparation: Dissolve N-Boc-3-hydroxyazetidine (1.0 eq), 3-(tert-butyldimethylsilyloxy)benzyl

alcohol (1.1 eq), and Triphenylphosphine (1.2 eq) in anhydrous THF under

.

Coupling: Cool to 0°C. Add DIAD (1.2 eq) dropwise over 20 minutes.

Reaction: Allow to warm to RT and stir for 12-16 hours. Monitor by TLC/LCMS.

Workup: Quench with water, extract with EtOAc.

Deprotection (Step 1 - Silyl): Treat crude with TBAF (1.0 M in THF) to remove the TBS

group.

Deprotection (Step 2 - Boc):Optional depending on next step. Treat with 4N HCl in Dioxane

or TFA/DCM (1:4) to yield the free amine salt.

Method B: Williamson Ether Synthesis (Scale-Up)
Better suited for gram-scale production where chromatography costs must be minimized.

Reagents:
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Nucleophile:N-Boc-3-hydroxyazetidine

Electrophile: 3-(Bromomethyl)phenyl acetate (Phenol protected as acetate)

Base: NaH (60% dispersion) or KOtBu

Protocol:

Activation: Suspend NaH (1.2 eq) in dry DMF at 0°C. Add N-Boc-3-hydroxyazetidine (1.0 eq)

and stir for 30 min until H2 evolution ceases.

Alkylation: Add 3-(Bromomethyl)phenyl acetate (1.1 eq) dropwise.

Reaction: Stir at RT for 4-6 hours. Note: The acetate group may partially hydrolyze or

migrate, but the primary target is the alkyl halide displacement.

Global Deprotection: Treat the intermediate with LiOH (THF/H2O) to cleave the phenolic

ester, followed by acidic deprotection of the Boc group if required.

Visualization of Synthesis Pathways
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Method A: Mitsunobu (Precision) Method B: Williamson (Scale-Up)

Starting Material:
N-Boc-3-hydroxyazetidine

React with:
3-(TBS-oxy)benzyl alcohol

(PPh3, DIAD, THF)

React with:
3-(Bromomethyl)phenyl acetate

(NaH, DMF)

Intermediate:
Silyl-Protected Ether

Deprotection:
TBAF (Remove TBS)

Target Scaffold:
3-[(Azetidin-3-yloxy)methyl]phenol

(N-Boc protected)

Intermediate:
Acetate-Protected Ether

Hydrolysis:
LiOH (Remove Acetate)

Optional:
TFA or HCl

(Remove Boc)

If amine needed

Final Salt Form:
HCl or TFA Salt

Click to download full resolution via product page

Figure 1: Parallel synthetic strategies for accessing the 3-[(Azetidin-3-yloxy)methyl]phenol
scaffold.

Medicinal Chemistry Applications
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Fragment-Based Drug Discovery (FBDD)
This molecule is an ideal "growable" fragment.

Binding Mode: The phenol acts as a "warhead" for H-bonding, while the azetidine ether tail

probes hydrophobic channels.

Case Example (Adenosine A2A Receptor): Research has utilized azetidin-3-yloxy motifs to

target the sodium ion pocket in GPCRs. The ether linkage allows the azetidine to adopt a

specific conformation that orthogonal alkyl chains cannot access.

PROTAC Linker Design
In Proteolysis Targeting Chimeras (PROTACs), linker physicochemical properties are critical for

cell permeability.

Problem: PEG linkers are flexible but hydrophilic; Alkyl chains are rigid but lipophilic.

Solution: The Azetidine-Ether motif offers a "Goldilocks" zone—rigidified by the ring, yet

solubilized by the ether oxygen and basic nitrogen. This scaffold can be incorporated into

linkers to improve the pharmacokinetic profile of the final degrader.

Bioisosterism
This scaffold serves as a bioisostere for:

3-Benzyloxypyrrolidines: Azetidine analogs often show improved metabolic stability.

Meta-substituted Biphenyls: The ether linker breaks planarity, improving solubility and

reducing crystal packing energy.

Analytical Profile & Characterization
When validating the synthesized compound, look for these signature signals:
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Technique Signature Signal Interpretation

1H NMR (DMSO-d6) 9.40 (s, 1H) Phenolic -OH (Exchangeable).

4.45 (s, 2H)
Benzylic -CH2- protons

(Singlet).

4.30 (m, 1H)
Azetidine C3-H (Methine

attached to Oxygen).

3.60 - 4.10 (m, 4H)
Azetidine ring protons

(Distinctive multiplet).

13C NMR ~70-72 ppm Benzylic carbon (-CH2-O-).

~68 ppm Azetidine C3 carbon.

LCMS (ESI+) [M+H]+

Expect mass of parent +1. If

Boc-protected: [M+Na]+ is

common.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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